N-(5-Bromo-2-fluorobenzyl)ethanamine
Overview
Description
N-(5-Bromo-2-fluorobenzyl)ethanamine is a chemical compound with the molecular formula C9H11BrFN It is a derivative of phenethylamine, characterized by the presence of bromine and fluorine atoms on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorobenzyl)ethanamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluorobenzyl)ethanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products Formed
Oxidation: 5-Bromo-2-fluorobenzaldehyde or 5-Bromo-2-fluorobenzoic acid
Reduction: 5-Bromo-2-fluorobenzyl alcohol or 5-Bromo-2-fluoroethylamine
Substitution: 5-Iodo-2-fluorobenzyl ethanamine
Scientific Research Applications
N-(5-Bromo-2-fluorobenzyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its interactions with biological receptors and enzymes
Medicine: Investigated for potential therapeutic effects, such as in the treatment of depression and anxiety
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluorobenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. It is known to bind to the 5-hydroxytryptamine receptor, influencing neurotransmitter activity and potentially affecting mood and behavior . The pathways involved may include signal transduction mechanisms that alter cellular responses.
Comparison with Similar Compounds
N-(5-Bromo-2-fluorobenzyl)ethanamine can be compared with other similar compounds, such as:
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine: Another phenethylamine derivative with similar receptor binding properties
N-(2-Methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine: Known for its hallucinogenic effects and receptor interactions
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGKRWECJFDHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592501 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016718-58-3 | |
Record name | N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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